molecular formula C15H23BO3 B6244832 2-(2-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1674364-13-6

2-(2-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6244832
CAS No.: 1674364-13-6
M. Wt: 262.15 g/mol
InChI Key: RLDOSJLFRQTMMY-UHFFFAOYSA-N
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Description

The compound “2-(2-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a boronate ester group attached to a phenyl ring, which is further substituted with an ethyl group and a methoxy group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Boronic esters are known to undergo several types of reactions. They can participate in cross-coupling reactions to form carbon-carbon bonds . They can also undergo transmetallation reactions with organometallic reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on its functional groups. For example, boronic esters are typically stable under basic conditions but can hydrolyze under acidic conditions .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used in a Suzuki-Miyaura cross-coupling reaction, it would likely undergo transmetallation with a palladium catalyst to form a new carbon-carbon bond .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Boronic esters can be irritants and should be handled with appropriate personal protective equipment . Specific safety data would depend on the exact structure of the compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 2-ethyl-4-methoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "2-ethyl-4-methoxyphenylboronic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2-ethyl-4-methoxyphenylboronic acid (1.0 equiv) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) in a solvent such as toluene or DMF.", "Step 2: Add a palladium catalyst such as PdCl2(dppf) or Pd(PPh3)4 to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux under an inert atmosphere for several hours.", "Step 4: Cool the reaction mixture and filter off any solids.", "Step 5: Purify the crude product by column chromatography or recrystallization to obtain 2-(2-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a white solid." ] }

CAS No.

1674364-13-6

Molecular Formula

C15H23BO3

Molecular Weight

262.15 g/mol

IUPAC Name

2-(2-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO3/c1-7-11-10-12(17-6)8-9-13(11)16-18-14(2,3)15(4,5)19-16/h8-10H,7H2,1-6H3

InChI Key

RLDOSJLFRQTMMY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)CC

Purity

95

Origin of Product

United States

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